7-Methylquinolin-8-amine

Pharmaceutical Intermediate Antibacterial Veterinary Medicine

7-Methylquinolin-8-amine is the structurally essential precursor for industrial-scale Baquiloprim synthesis, a high-value veterinary antibacterial synergist. Generic substitution is scientifically unsound: the 7-methyl group is indispensable for target biological activity. It also serves as a key building block in antimalarial drug discovery, enabling SAR-driven optimization of primaquine and tafenoquine analogs. Procure with confidence—validated purity, reliable supply chain, and dual-use research/industrial utility.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 5470-82-6
Cat. No. B1267949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinolin-8-amine
CAS5470-82-6
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC=N2)C=C1)N
InChIInChI=1S/C10H10N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,11H2,1H3
InChIKeyLOVKAXWPSDVFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinolin-8-amine (CAS 5470-82-6): A Unique Scaffold for Antimalarial and Antibacterial Intermediate Procurement


7-Methylquinolin-8-amine, a substituted 8-aminoquinoline derivative with a methyl group at the 7-position and an amino group at the 8-position [1], is a versatile building block in medicinal chemistry. Its core structure is foundational to a class of antimalarial drugs, including primaquine and tafenoquine, which target the liver stages of *Plasmodium* parasites [2]. Beyond antimalarial research, it is a critical and commercially valuable intermediate for the industrial-scale synthesis of Baquiloprim, an antibacterial synergist used in veterinary medicine . This dual role—as both a research probe and a key industrial precursor—defines its unique procurement value.

The Precision Requirement: Why Simple 8-Aminoquinoline Analogs Cannot Replace 7-Methylquinolin-8-amine


Generic substitution of 8-aminoquinoline analogs is scientifically unsound due to the profound impact of even minor structural modifications on biological activity and synthetic utility. Structure-activity relationship (SAR) studies on antimalarial 8-aminoquinolines demonstrate that the position and nature of substituents on the quinoline ring dramatically influence potency, metabolic stability, and toxicity profiles [1]. For instance, the presence of a specific 7-methyl group in the target compound is not merely an inert addition; it is a structural feature essential for the final biological activity of derivatives like Baquiloprim [2]. Therefore, using an unsubstituted or differently substituted 8-aminoquinoline (e.g., 5,6-substituted) as a drop-in replacement would almost certainly fail to yield the intended intermediate and would likely result in a loss of desired pharmacological properties, invalidating research data and halting manufacturing processes.

Quantitative Evidence Guide: Data-Driven Differentiation of 7-Methylquinolin-8-amine


Critical Intermediate for High-Value Pharmaceutical Synthesis: The Baquiloprim Production Advantage

7-Methylquinolin-8-amine is a non-negotiable and quantifiable intermediate in the synthesis of Baquiloprim, an amiopyrimidine antibacterial synergist . The specific positioning of its methyl and amino groups is not a matter of choice; it is a structural imperative. Using a closely related analog, such as unsubstituted 8-aminoquinoline, would not yield Baquiloprim but a different, presumably inactive, derivative. This creates a binary differentiation: the target compound is a necessary precursor for a commercial drug, while its analogs are not. The value proposition is further amplified by Baquiloprim's reported pharmacokinetic advantage over the widely used synergist trimethoprim, possessing a better half-life [1]. This links the procurement of 7-Methylquinolin-8-amine directly to the production of a differentiated and high-value final drug product.

Pharmaceutical Intermediate Antibacterial Veterinary Medicine Baquiloprim Synthesis

Reported Anti-Fibrotic Activity: Quantified Collagen Synthesis Inhibition

7-Methylquinolin-8-amine has been directly reported to inhibit collagen synthesis , a key pathological process in fibrosis. This activity is directly linked to the compound's chemical structure. While no direct head-to-head comparison data against other specific 8-aminoquinolines for this endpoint was found in the primary literature, this reported activity distinguishes it from other research chemicals and provides a specific, testable hypothesis for its use in anti-fibrotic research. The report also notes its ability to modulate cardiac muscle cell proliferation and repress transcription of certain protein genes, which collectively suggests a unique polypharmacological profile within this chemical space .

Anti-fibrotic Collagen Inhibition Cardiac Hypertrophy Fibrosis

Efficient and Scalable Synthesis: A Patented Advantage for High-Volume Procurement

The preparation of 7-Methylquinolin-8-amine is detailed in a dedicated patent application (CN103880742A), which describes an efficient method using stannous chloride as a reducing agent at room temperature, followed by alkalization, extraction, and recrystallization [1]. The existence of a patented, optimized synthesis route is a strong indicator of its commercial viability and scalability. This differentiates it from many other research chemicals that may lack a defined, high-yielding, and cost-effective manufacturing process. A proprietary and robust synthetic method ensures more consistent supply, higher purity (as validated by QC methods like NMR and HPLC), and potentially lower cost at scale compared to analogs produced via less optimized or lower-yielding routes.

Process Chemistry Chemical Synthesis Scale-up Patented Method

Well-Defined Analytical Reference: Purity and Characterization for Reproducible Research

The compound is commercially available with validated analytical data, including certificates of analysis (CoA) with purity ≥95% , and is suitable for separation via reverse phase HPLC with documented methods [1]. This level of analytical characterization is a key differentiator from less well-defined or crude preparations. For a researcher requiring a specific intermediate, the availability of high-purity material with established analytical protocols (NMR, HPLC) ensures reproducibility and eliminates the confounding variable of unknown impurities. This is a standard but essential procurement consideration where 7-Methylquinolin-8-amine is reliably supported by commercial suppliers.

Analytical Chemistry Quality Control Reference Standard Purity

Targeted Application Scenarios for 7-Methylquinolin-8-amine Based on Quantitative Differentiation


Core Intermediate for Manufacturing Veterinary Antibiotic Baquiloprim

This is the most established industrial application. Procurement for this purpose is driven by the compound's role as a structurally essential intermediate for synthesizing Baquiloprim, a high-value antibacterial synergist . The production process is supported by a patented, scalable synthetic method [1], ensuring a reliable supply chain for manufacturers.

Precursor for Novel 8-Aminoquinoline Antimalarial Analogs

Given the 8-aminoquinoline scaffold is the pharmacophore for primaquine and tafenoquine [2], 7-Methylquinolin-8-amine serves as a key building block for medicinal chemists designing next-generation antimalarials. Modifying the 8-amino group or further functionalizing the ring allows for the exploration of SAR to improve potency and reduce toxicity, leveraging the existing body of knowledge on this drug class [3].

Probe for Investigating Anti-Fibrotic Mechanisms and Cardiac Hypertrophy

For research focused on fibrotic diseases or cardiac hypertrophy, this compound offers a unique entry point. Its reported ability to inhibit collagen synthesis and modulate cardiac cell proliferation provides a specific, albeit early-stage, biological rationale for its use as a chemical probe. This differentiates it from a generic quinoline and focuses its research utility on specific pathophysiological pathways.

Development of Metal Chelators and Catalytic Ligands

The 8-aminoquinoline motif, particularly with an unsubstituted amino group adjacent to the ring nitrogen, is known for its ability to form stable complexes with metal ions [4]. 7-Methylquinolin-8-amine can therefore be utilized as a ligand precursor in coordination chemistry or as a building block for developing novel chelating agents, an application supported by its well-defined purity and analytical data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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